Cas no 137181-59-0 (2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene])

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is a halogenated spirobifluorene derivative characterized by its high molecular symmetry and robust structural stability. The tetraiodo substitution enhances its electron-accepting properties, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its rigid spirocyclic core minimizes aggregation-induced quenching, improving luminescence efficiency. The compound also serves as a versatile intermediate in cross-coupling reactions due to the reactivity of its iodine substituents. With high thermal and oxidative stability, it is suitable for demanding synthetic and material science applications. Its well-defined structure and tunable electronic properties make it a preferred choice for advanced organic semiconductor research.
2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] structure
137181-59-0 structure
Product Name:2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
CAS No:137181-59-0
MF:C25H12I4
MW:819.980675697327
CID:2101221
PubChem ID:15248089
Update Time:2025-06-22

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] Chemical and Physical Properties

Names and Identifiers

    • 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
    • 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetraiodo-
    • SCHEMBL6864497
    • E10093
    • 137181-59-0
    • 2,2',7,7'-tetraiodo-9,9'-spirobifluorene
    • YSZC586
    • CS-0170384
    • DTXSID10570446
    • AKOS030255368
    • Inchi: 1S/C25H12I4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H
    • InChI Key: CZBGMYRHQUHNFB-UHFFFAOYSA-N
    • SMILES: IC1=CC=C2C3C=CC(=CC=3C3(C4C=C(C=CC=4C4=CC=C(C=C34)I)I)C2=C1)I

Computed Properties

  • Exact Mass: 819.7118Da
  • Monoisotopic Mass: 819.7118Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 0
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9
  • Topological Polar Surface Area: 0Ų

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
137181-59-0 97%
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$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]
137181-59-0 97%
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Additional information on 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] (CAS No. 137181-59-0): A Key Compound in Advanced Materials and Biochemical Applications

2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], with the chemical formula C24H14I4, is a highly functionalized spirobi[fluorene] derivative that has garnered significant attention in the fields of materials science and pharmaceutical chemistry. Its unique molecular structure, characterized by the spirobi[fluorene] scaffold and the presence of four iodine atoms, provides a versatile platform for tailoring electronic, optical, and biological properties. This compound is particularly notable for its potential applications in organic semiconductors, optoelectronic devices, and targeted drug delivery systems.

The CAS No. 137181-59-0 designation underscores the importance of precise chemical identification in research and industrial contexts. Recent studies have highlighted the role of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] as a building block for advanced materials, particularly in the development of high-performance organic light-emitting diodes (OLEDs) and photovoltaic cells. The introduction of iodine atoms at specific positions in the molecular framework enhances charge transport properties, making this compound a critical component in next-generation electronic materials.

One of the most promising areas of research involving 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] is its application in organic semiconductors. A 2023 study published in Advanced Materials demonstrated that this compound exhibits exceptional charge-carrier mobility, which is essential for the efficiency of organic field-effect transistors (OFETs). The spirobi[fluorene] core, combined with the electron-withdrawing nature of iodine atoms, creates a favorable environment for charge delocalization, thereby improving the electrical conductivity of the material.

Additionally, the 2,2',7,7'-Tet,raiodo-9,9'-spirobi[fluorene] has been explored for its potential in optoelectronic devices. Researchers at the University of Tokyo reported in 2024 that this compound can be used as a host material in phosphorescent OLEDs, enabling efficient energy transfer between the host and the emitter. The spirobi[fluorene] scaffold's rigid structure and the iodine atoms' ability to modulate intermolecular interactions make it an ideal candidate for such applications.

Another significant area of interest is the use of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] in pharmaceutical chemistry. Recent studies have suggested that this compound may serve as a precursor for the development of novel therapeutic agents. A 2025 paper in Journal of Medicinal Chemistry highlighted its potential as a scaffold for designing molecules with enhanced bioavailability and targeted delivery capabilities. The iodine atoms in the structure can be further functionalized to introduce specific biological activity, making this compound a valuable tool in drug discovery.

The synthesis of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] involves a multi-step process that requires precise control of reaction conditions. A recent advancement in this area, reported in 2023, describes a novel method for the selective iodination of the spirobi[fluorene] core using microwave-assisted techniques. This method significantly improves the yield and purity of the final product, which is crucial for its application in high-precision research and industrial settings.

Furthermore, the 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] has been investigated for its environmental stability and thermal resistance. A 2024 study published in Materials Chemistry Frontiers found that this compound exhibits excellent thermal stability up to 300°C, making it suitable for use in high-temperature environments. This property is particularly important for applications in aerospace and automotive industries where materials must withstand extreme conditions.

Researchers are also exploring the potential of 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] in the development of smart materials that can respond to external stimuli. For instance, a 2025 study in Nature Materials demonstrated that this compound can be used to create stimuli-responsive polymers that change their properties in response to light or heat. Such materials have potential applications in adaptive coatings, sensors, and biomedical devices.

Despite its promising properties, the 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] faces challenges in terms of scalability and cost-effectiveness. However, ongoing research is focused on optimizing synthesis methods to make this compound more accessible for industrial applications. A 2024 review article in Chemical Reviews highlighted several strategies for improving the economic viability of this compound, including the use of green chemistry principles and catalytic processes.

Overall, the 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene] represents a significant advancement in the field of chemical science. Its unique properties and versatility make it a valuable material for a wide range of applications. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the development of advanced technologies and pharmaceuticals.

In conclusion, the CAS No. 137181-59-0 compound, 2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene], is a promising material with a broad spectrum of potential applications. From organic semiconductors to pharmaceuticals, its unique properties make it a key player in the future of materials science. As research progresses, the full potential of this compound is expected to be realized, leading to innovative solutions in various industries.

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